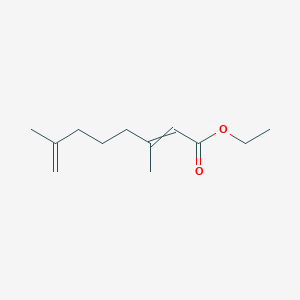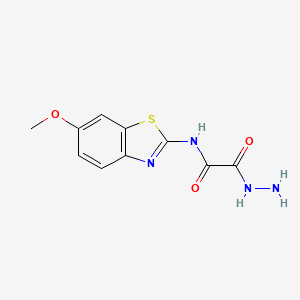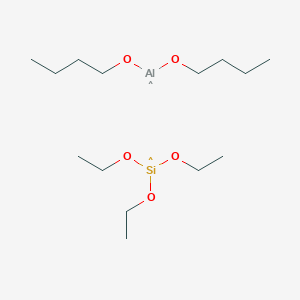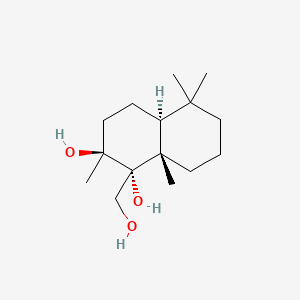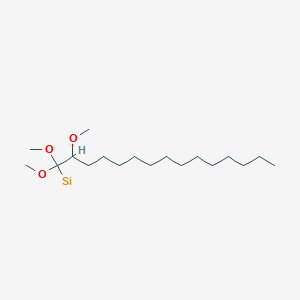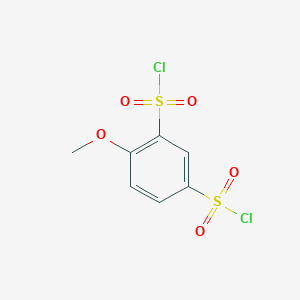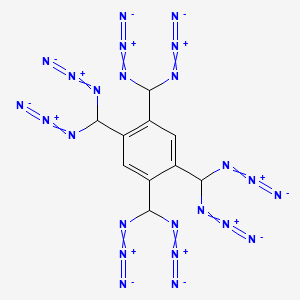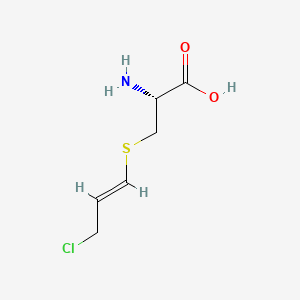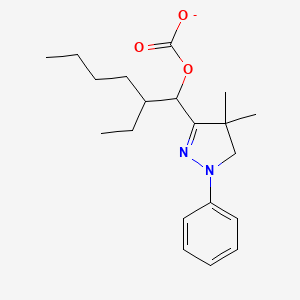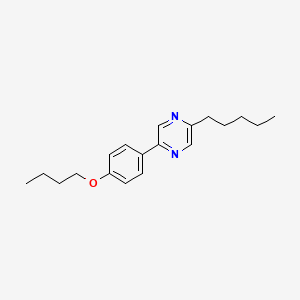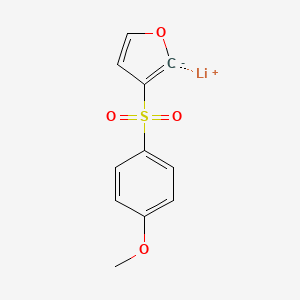
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is a compound that combines lithium with a sulfonyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide typically involves the reaction of 3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide with a lithium reagent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-thiophene-2-ide: Similar structure but with a thiophene ring instead of a furan ring.
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-pyrrole-2-ide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyrrole analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Properties
CAS No. |
111943-65-8 |
|---|---|
Molecular Formula |
C11H9LiO4S |
Molecular Weight |
244.2 g/mol |
IUPAC Name |
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide |
InChI |
InChI=1S/C11H9O4S.Li/c1-14-9-2-4-10(5-3-9)16(12,13)11-6-7-15-8-11;/h2-7H,1H3;/q-1;+1 |
InChI Key |
GAVGWDHCGXLYMG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)S(=O)(=O)C2=[C-]OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


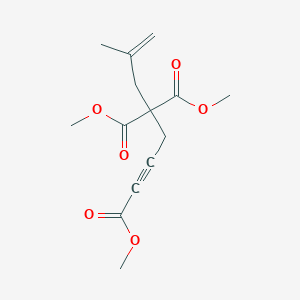
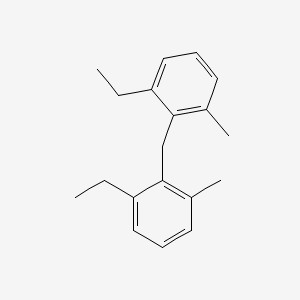
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
